N-(3-(5-(2-hydroxy-3-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

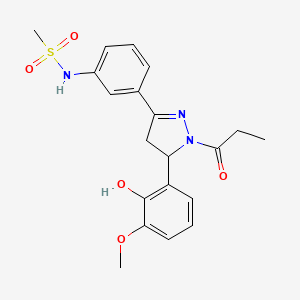

The compound N-(3-(5-(2-hydroxy-3-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline derivative featuring a 2-hydroxy-3-methoxyphenyl substituent at the 5-position of the pyrazoline ring, a propionyl group at the 1-position, and a methanesulfonamide moiety attached to the phenyl ring at the 3-position. The hydroxyl and methoxy groups on the phenyl ring suggest hydrogen-bonding and electronic modulation capabilities, which may enhance interactions with biological targets .

Properties

IUPAC Name |

N-[3-[3-(2-hydroxy-3-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S/c1-4-19(24)23-17(15-9-6-10-18(28-2)20(15)25)12-16(21-23)13-7-5-8-14(11-13)22-29(3,26)27/h5-11,17,22,25H,4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFBDSROAWIWGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C(=CC=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structure, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. Without knowledge of these targets, it is difficult to predict the exact pathways that would be affected.

Pharmacokinetics

A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, has been shown to undergo rapid metabolism and wide tissue distribution in rats.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could potentially denature the compound, reducing its efficacy.

Biological Activity

N-(3-(5-(2-hydroxy-3-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound features a pyrazole core substituted with various functional groups that enhance its biological activity. The characterization methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming the structure and purity of the synthesized compound.

Antiproliferative Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar pyrazole structures have shown IC50 values ranging from 1.2 to 5.3 µM against breast cancer cell lines such as MCF-7 . This suggests that the presence of hydroxyl and methoxy groups contributes to enhanced biological activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.2 |

| Compound B | HCT 116 | 3.7 |

| Compound C | HEK 293 | 5.3 |

Antibacterial Activity

In addition to anticancer properties, the compound has shown promising antibacterial activity. For example, related derivatives have demonstrated significant inhibition against Gram-positive strains like Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 µM . This dual activity highlights the potential of this class of compounds in both cancer therapy and infectious disease management.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Arrest : Compounds in this category may induce cell cycle arrest at specific phases, thereby inhibiting proliferation.

- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Properties : The presence of hydroxyl groups enhances antioxidant activity, which may protect normal cells from oxidative stress while targeting malignant cells .

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

- Study on MCF-7 Cells : A study found that a derivative with a similar structure significantly reduced cell viability at concentrations as low as 1.2 µM through apoptosis induction.

- Antibacterial Efficacy : Another study showcased the antibacterial properties against E. faecalis, emphasizing the potential for developing new antibiotic agents from this chemical scaffold.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and three analogs derived from the provided evidence:

Structural and Functional Analysis

Substituent Effects on Bioactivity: The target compound’s 2-hydroxy-3-methoxyphenyl group provides dual functionality: the hydroxyl group facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors), while the methoxy group contributes to moderate lipophilicity. Analog 2’s 3-nitrophenyl group introduces strong electron-withdrawing effects, which may stabilize charge interactions in active sites or alter metabolic stability compared to the target compound . Analog 3’s 4-(dimethylamino)phenyl group enhances water solubility due to the polar dimethylamino moiety, which could improve pharmacokinetic profiles but reduce membrane permeability .

Analog 3’s methylsulfonyl group (vs. propionyl in the target) introduces a stronger electron-withdrawing effect, possibly enhancing metabolic stability but reducing enzymatic recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.